5'-O-DMTr-2'-OMeU-methyl phosphonamidite

Antisense siRNA RNA Therapeutics

Designing nuclease-stable antisense oligos often forces trade-offs. 5'-O-DMTr-2'-OMeU-methyl phosphonamidite co-delivers 2′-OMe-enhanced duplex stability (Tm +13-18°C) and methyl phosphonate exonuclease resistance in one monomer. • Single 3′ cap or internal linkages for full exonuclease protection • 6-min coupling on standard synthesizers • Uncharged backbone for transfection-free uptake ≥98% purity, -20°C storage, blue ice shipping. In stock for global delivery.

Molecular Formula C38H48N3O8P
Molecular Weight 705.8 g/mol
Cat. No. B13706586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMTr-2'-OMeU-methyl phosphonamidite
Molecular FormulaC38H48N3O8P
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C38H48N3O8P/c1-25(2)41(26(3)4)50(8)49-34-32(48-36(35(34)46-7)40-23-22-33(42)39-37(40)43)24-47-38(27-12-10-9-11-13-27,28-14-18-30(44-5)19-15-28)29-16-20-31(45-6)21-17-29/h9-23,25-26,32,34-36H,24H2,1-8H3,(H,39,42,43)/t32-,34-,35-,36-,50?/m1/s1
InChIKeyOMQYBRGCCIXKCN-IFQFNZHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-O-DMTr-2′-OMeU-Methyl Phosphonamidite: A Dual-Modified Nucleoside Amidite for Backbone-Stabilized Oligonucleotide Synthesis


5′-O-DMTr-2′-OMeU-methyl phosphonamidite is a nucleoside phosphonamidite building block that integrates two distinct chemical modifications within a single monomer: a 2′-O-methyl (2′-OMe) ribose substitution and a methyl phosphonate backbone-forming moiety . The 5′-dimethoxytrityl (DMTr) group enables standard solid-phase oligonucleotide synthesis, while the methyl phosphonamidite functionality yields an uncharged methyl phosphonate internucleotide linkage upon coupling and oxidation [1]. This compound is a member of the broader class of modified phosphoramidites used to construct antisense oligonucleotides, siRNAs, and aptamers with enhanced nuclease resistance and altered cellular uptake properties .

Why 5′-O-DMTr-2′-OMeU-Methyl Phosphonamidite Cannot Be Replaced by Standard 2′-OMe Phosphoramidites or DNA Methylphosphonamidites


Standard 2′-OMe phosphoramidites (e.g., 2′-OMe-U CEP) generate phosphodiester backbones that remain susceptible to rapid exo- and endonuclease degradation in biological media, limiting their utility in cell-based antisense or in vivo applications [1]. Conversely, DNA-based methyl phosphonamidites (e.g., dT-Me phosphonamidite) produce nuclease-resistant, uncharged backbones but lack the RNA-targeting duplex stabilization conferred by the 2′-OMe group, resulting in significantly lower melting temperatures (Tm) when paired with RNA targets [2]. 5′-O-DMTr-2′-OMeU-methyl phosphonamidite uniquely co-delivers the 2′-OMe sugar modification and the methyl phosphonate backbone, thereby achieving both enhanced RNA duplex stability and exonuclease resistance from a single monomer incorporation. Substituting with either single-modification analog forces a compromise between nuclease resistance and binding affinity, which directly impacts downstream experimental reproducibility and therapeutic development feasibility.

5′-O-DMTr-2′-OMeU-Methyl Phosphonamidite: Quantitative Differentiation Evidence for Scientific Selection


2′-O-Methyl Modification Elevates RNA Duplex Stability by ~18°C Over Deoxyribo Analogs

Incorporation of 2′-O-methylribose (present in 5′-O-DMTr-2′-OMeU-methyl phosphonamidite) substantially increases the thermal stability of RNA duplexes. In a direct comparative study, 2′-O-methylribo-12-mer oligonucleotides formed duplexes with complementary RNA exhibiting Tm values of 49–53°C, whereas the corresponding deoxyribo-12-mer oligonucleotides yielded Tm values of only 31–36°C under identical buffer conditions [1]. This corresponds to a stabilization gain of approximately 13–18°C attributable solely to the 2′-OMe modification.

Antisense siRNA RNA Therapeutics

Methyl Phosphonate Backbone Confers Complete Resistance to Cellular Exonuclease Degradation

Oligonucleotides containing methyl phosphonate (MP) internucleotide linkages, the product of coupling with 5′-O-DMTr-2′-OMeU-methyl phosphonamidite, exhibit undetectable degradation after 4 hours in cell culture, in stark contrast to unmodified phosphodiester (O) oligonucleotides which are extensively degraded under the same conditions [1]. A single methylphosphonate linkage placed at the 3′-end of an oligo-2′-O-methylribonucleotide is sufficient to completely block 3′-exonuclease activity found in mammalian serum [2].

Antisense Oligonucleotide Stability Cell-based Assays

Methyl Phosphonamidite Monomers Maintain High Coupling Efficiency with Extended 6-Minute Reaction Times

Methyl phosphonamidite monomers, including the target compound, are compatible with standard DNA synthesizer protocols and achieve effective coupling using a 6-minute reaction time . In contrast, standard 2′-O-methyl phosphoramidites frequently require extended coupling times of up to 15 minutes due to steric hindrance from the 2′-OMe group [1]. The 6-minute coupling time for methyl phosphonamidites represents a 2.5-fold reduction in cycle time compared to the 15-minute requirement for some 2′-OMe phosphoramidites.

Oligonucleotide Synthesis Process Development Automated Synthesis

Dual-Modified Oligonucleotides Exhibit High-Affinity Binding to Structured RNA Targets (Kd = 0.3 nM)

A 15-mer alternating oligo-2′-O-methylribonucleoside methylphosphonate (mr-AOMP), constructed using monomers analogous to 5′-O-DMTr-2′-OMeU-methyl phosphonamidite, binds to its complementary mini-TAR RNA target with an apparent dissociation constant (Kd) of 0.3 nM at 37°C, as determined by electrophoretic mobility shift assay [1]. This binding affinity is comparable to that of an unmodified all-phosphodiester 15-mer duplex (Tm = 71°C), demonstrating that the combined 2′-OMe and methylphosphonate modifications do not compromise target recognition.

RNA Targeting HIV TAR Aptamers

Methylphosphonate Oligonucleotides Undergo Active Cellular Uptake with Intracellular Accumulation Exceeding Extracellular Concentration

Oligodeoxynucleoside methylphosphonates (MP), the product class of 5′-O-DMTr-2′-OMeU-methyl phosphonamidite coupling, demonstrate active cellular uptake in immortalized cell lines, achieving intracellular concentrations that greatly exceed the 1 μM extracellular concentration within 1–3 hours [1]. At 9–24 hours, cellular accumulation of MP analogs is approximately 8- to 10-fold lower than that of phosphorothioate (PS) analogs, but MP uptake remains active and saturable. Nuclear localization accounts for approximately 25% of total cellular uptake of MP oligonucleotides.

Cellular Uptake Antisense Drug Delivery

5′-O-DMTr-2′-OMeU-Methyl Phosphonamidite: High-Impact Application Scenarios Grounded in Quantitative Evidence


Construction of Exonuclease-Resistant Antisense Oligonucleotides for Cell-Based Gene Knockdown

The methyl phosphonate linkage generated by this monomer confers complete resistance to cellular exonucleases, as demonstrated by the lack of detectable degradation of MP-O-oligonucleotides after 4 hours in mouse spleen cells [1]. This property is critical for antisense experiments where oligo integrity dictates target mRNA knockdown efficiency. Researchers can use this monomer to introduce a single 3′-terminal methyl phosphonate cap or incorporate multiple internal linkages to protect the entire oligonucleotide from both 3′- and 5′-exonuclease activities [2].

Synthesis of High-Affinity RNA Probes and Aptamers with Enhanced Thermal Stability

The 2′-O-methyl group of 5′-O-DMTr-2′-OMeU-methyl phosphonamidite increases RNA duplex Tm by 13–18°C relative to DNA counterparts, enabling the design of shorter oligonucleotide probes that maintain stringent hybridization at physiological temperatures [3]. This is particularly valuable for aptamer selection (SELEX) against structured RNA targets, where high-affinity binding (Kd = 0.3 nM) and nuclease resistance are both required for successful enrichment and downstream characterization [4].

Development of Neutral-Backbone Oligonucleotides for Enhanced Intracellular Delivery

Methylphosphonate oligonucleotides are uncharged and exhibit active cellular uptake that exceeds extracellular concentrations within 1–3 hours, with nuclear localization reaching ~25% of total uptake [5]. This monomer is therefore ideal for constructing antisense agents or splice-switching oligonucleotides intended for delivery without transfection reagents, particularly in difficult-to-transfect primary cells or in vivo applications where reduced negative charge density improves tissue penetration.

High-Throughput Oligonucleotide Production Requiring Fast Cycle Times

Methyl phosphonamidite monomers couple efficiently in 6 minutes on standard DNA synthesizers, a 2.5-fold reduction in cycle time compared to the 15-minute cycles often required for sterically hindered 2′-OMe phosphoramidites . This time savings is significant when synthesizing libraries of modified oligonucleotides or when scaling up production for preclinical studies, directly reducing instrument occupancy and per-oligo cost.

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